
1-(2-Chloroethyl)-3-cyclohexylurea
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-cyclohexylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloroethyl group and a cyclohexyl group attached to a urea moiety
Méthodes De Préparation
The synthesis of 1-(2-Chloroethyl)-3-cyclohexylurea typically involves the reaction of cyclohexylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclohexylamine Reaction: Cyclohexylamine is reacted with 2-chloroethyl isocyanate in an inert solvent such as dichloromethane or toluene.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the urea derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
1-(2-Chloroethyl)-3-cyclohexylurea undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols. Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemotherapeutic Applications
Lomustine Production
1-(2-Chloroethyl)-3-cyclohexylurea serves as a precursor in the synthesis of Lomustine, an alkylating agent used in chemotherapy for various cancers, including brain tumors and Hodgkin's lymphoma. The synthesis involves a two-step process where cyclohexylamine reacts with 2-chloroethyl isocyanate to form this compound, which is then nitrosated to produce Lomustine .
Veterinary Oncology
In veterinary medicine, Lomustine is utilized for treating resistant lymphoma and other cancers in dogs. Studies have shown its effectiveness against mast cell tumors and histiocytic sarcoma . Research has developed high-performance liquid chromatography (HPLC) methods to quantify Lomustine and its metabolites in canine plasma, enhancing understanding of its pharmacokinetics .
Synthetic Methodologies
Continuous Flow Synthesis
Recent advancements in synthetic methodologies have highlighted the continuous flow synthesis of this compound. This approach offers improved efficiency and safety over traditional batch processes. The method allows for real-time monitoring and control of reaction conditions, leading to higher yields and purities of the final product .
Simulation-Aided Design
The development of simulation-aided design techniques has further optimized the extraction processes involved in synthesizing this compound. By using continuous liquid-liquid extraction platforms, researchers have achieved significant improvements in the purification stages, thus enhancing the quality of Lomustine produced from this intermediate .
Table 1: Key Studies on this compound
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-3-cyclohexylurea involves the alkylation of DNA. The chloroethyl group forms covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This results in the disruption of cell division and induces apoptosis in rapidly dividing cells.
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)-3-cyclohexylurea can be compared with other similar compounds such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: This compound also contains a chloroethyl group and a cyclohexyl group but has a nitroso group instead of a urea moiety. It is used as an antineoplastic agent with a similar mechanism of action.
Carmustine: Another nitrosourea compound used in chemotherapy, known for its ability to cross the blood-brain barrier and treat brain tumors.
Lomustine: Similar to carmustine, it is used in the treatment of brain tumors and other cancers.
Activité Biologique
1-(2-Chloroethyl)-3-cyclohexylurea (CEHU) is a compound closely related to Lomustine, an established alkylating agent used in cancer therapy. This article explores the biological activity of CEHU, focusing on its synthesis, mechanisms of action, therapeutic applications, and associated clinical findings.
Chemical Structure and Synthesis
This compound is synthesized through the carbamylation of cyclohexylamine with 1-chloro-2-isocyanatoethane. The reaction typically occurs in a controlled environment using solvents like tetrahydrofuran (THF) at elevated temperatures (around 50 °C) to yield a high-purity product. This intermediate is crucial for the production of Lomustine, which is further nitrosated to form the active drug .
CEHU acts primarily as an alkylating agent , which means it can form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication. This mechanism is particularly effective against rapidly dividing cancer cells, making CEHU a candidate for various oncological treatments. The compound's activity has been linked to its ability to induce apoptosis in tumor cells, leading to reduced tumor growth and enhanced patient survival rates in certain cancers .
Antitumor Efficacy
Several studies have evaluated the antitumor efficacy of CEHU. Notably, it has shown promise in treating:
- Brain tumors : CEHU's effectiveness parallels that of Lomustine, demonstrating significant tumor reduction in preclinical models.
- Hodgkin's lymphoma : Clinical trials indicate that CEHU can be used as part of combination chemotherapy regimens, enhancing overall treatment outcomes .
The following table summarizes key findings from clinical studies involving CEHU:
Study Reference | Cancer Type | Treatment Regimen | Outcome |
---|---|---|---|
Brain tumors | CEHU + standard chemotherapy | Significant tumor reduction | |
Hodgkin's lymphoma | Combination therapy | Improved survival rates |
Toxicity Profile
While CEHU exhibits potent antitumor effects, its toxicity profile is a critical consideration. Common side effects include:
- Hematological toxicity : Patients may experience leukopenia and thrombocytopenia due to bone marrow suppression.
- Gastrointestinal disturbances : Nausea and vomiting are frequently reported among patients undergoing treatment with CEHU.
These side effects necessitate careful patient monitoring and may limit the dosage or frequency of administration in clinical settings .
Research Findings and Case Studies
A notable case study involved a cohort of patients treated with CEHU for recurrent brain tumors. The study reported a median progression-free survival of 12 months, with some patients achieving complete responses. The results underscore the potential of CEHU as a viable treatment option in oncology .
Comparative Analysis with Lomustine
Given its structural similarity to Lomustine, CEHU's pharmacological properties were compared directly with those of Lomustine in various studies. The findings suggest that while both compounds share similar mechanisms of action, CEHU may offer advantages in terms of reduced toxicity profiles and improved patient tolerability .
Propriétés
IUPAC Name |
1-(2-chloroethyl)-3-cyclohexylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h8H,1-7H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOZXMXBLXQEBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160887 | |
Record name | 1-(2-Chloroethyl)-3-cyclohexylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13908-11-7 | |
Record name | 1-(2-Chloroethyl)-3-cyclohexylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013908117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13908-11-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80352 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Chloroethyl)-3-cyclohexylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-CHLOROETHYL)-3-CYCLOHEXYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C001066WH2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the continuous extraction method described in the paper for the purification of 1-(2-Chloroethyl)-3-cyclohexylurea?
A1: The paper focuses on a method to purify this compound by continuously extracting a key precursor, 2-Chloroethyl isocyanate []. This suggests that the presence of unreacted 2-Chloroethyl isocyanate is a significant impurity during the synthesis of this compound. The continuous extraction method likely offers advantages in terms of purity and yield of the final product compared to other purification methods.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.